Technical Deep Dive: 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole
Technical Deep Dive: 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole
This technical guide provides an in-depth analysis of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole , the
While Benzydamine (the dimethyl analog) is the clinically established pharmaceutical, the diethyl analog discussed here is a critical structural variant, often utilized as a high-purity reference standard (e.g., Benzydamine Impurity 1 ) in pharmaceutical development to define structure-activity relationships (SAR) and quality control parameters.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound represents a lipophilic modification of the standard benzydamine scaffold. The substitution of ethyl groups for methyl groups on the terminal amine enhances its hydrophobicity, a factor that critically influences its interaction with lipid bilayers—the primary site of its unique mechanism of action.
| Property | Specification |
| IUPAC Name | 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole |
| Common Designation | Benzydamine Diethyl Analog (Impurity 1) |
| CAS Number | 47448-66-8 |
| Molecular Formula | |
| Molecular Weight | 337.46 g/mol (Free base) |
| Basicity (pKa) | ~9.2 (Estimated; Weak Base) |
| Lipophilicity (LogP) | > 3.5 (Higher than Benzydamine's ~3.1) |
Structural Significance
The molecule consists of three distinct pharmacophores:
-
Indazole Core : Provides the rigid scaffold and UV absorption properties.
-
Benzyl Group (Position 1) : Increases lipophilicity and steric bulk, facilitating membrane insertion.
-
Diethylamino-propoxy Chain (Position 3) : The basic side chain. At physiological pH, this amine is protonated, allowing the molecule to interact with anionic phospholipid heads while the aromatic core buries itself in the hydrophobic tail region.
Mechanism of Action (MOA)
Unlike aspirin-like NSAIDs that target cyclooxygenase (COX) enzymes, 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole acts via a Cytokine-Suppressing & Membrane-Stabilizing mechanism.
Primary Target: Pro-Inflammatory Cytokine Suppression
The compound acts downstream of the receptor level, specifically interfering with the p38 MAPK (Mitogen-Activated Protein Kinase) pathway. It does not inhibit the enzymatic activity of COX-1 or COX-2 directly but suppresses the synthesis of inflammatory mediators.[1]
-
Target : Inhibition of TNF-
, IL-1 , and IL-6 production. -
Mechanism : The indazole core interferes with the signal transduction pathways (likely NF-
B and p38 MAPK) triggered by external stressors (e.g., LPS), preventing the transcription or translation of cytokine mRNA.
Secondary Target: Membrane Stabilization (Local Anesthetic Effect)
The diethyl substitution enhances the molecule's ability to partition into lipid bilayers.
-
Insertion : The lipophilic benzyl-indazole core inserts into the cell membrane.
-
Stabilization : The protonated diethylamine group interacts with negatively charged phosphate heads of the membrane lipids.
-
Effect : This rigidifies the membrane, preventing the release of pro-inflammatory granules (degranulation) from neutrophils and mast cells. This also provides a local anesthetic effect by modulating sodium channel conductance (similar to lidocaine).
Selectivity Profile
-
COX-1/COX-2 : Negligible inhibition (spares gastric mucosa).
-
Prostaglandin H Synthase : Weak inhibition.[1]
-
Lysosomes : The compound is lysosomotropic; it accumulates in acidic lysosomes, raising their pH and inhibiting lysosomal enzyme release.
Visualization of Signaling Pathways
The following diagram illustrates the interference of the Indazole scaffold within the inflammatory signaling cascade.
Caption: The Indazole analog inhibits the p38 MAPK pathway and stabilizes membranes, blocking cytokine release.
Experimental Protocols for Validation
To validate the activity of the diethyl analog, researchers should employ the following assays, using Benzydamine (dimethyl) as a positive control.
In Vitro Cytokine Suppression Assay
Objective : Quantify the inhibition of TNF-
Protocol :
-
Isolation : Isolate PBMCs from healthy donor blood using density gradient centrifugation (Ficoll-Paque).
-
Culture : Resuspend cells (
cells/mL) in RPMI-1640 medium supplemented with 10% FBS. -
Treatment :
-
Pre-incubate cells with the Diethyl Analog (10, 30, 100
M) for 1 hour. -
Include Benzydamine HCl (same concentrations) as a reference standard.
-
Include Vehicle Control (0.1% DMSO).
-
-
Stimulation : Add Lipopolysaccharide (LPS) (1
g/mL) to induce cytokine production. Incubate for 24 hours at 37°C, 5% . -
Analysis : Harvest supernatant. Quantify TNF-
using a commercial ELISA kit. -
Validation Criteria : The compound should show a dose-dependent reduction in TNF-
with an comparable to or slightly lower than Benzydamine (due to higher lipophilicity).
Erythrocyte Membrane Stabilization Assay
Objective : Assess the "Membrane Stabilizing Activity" (MSA) directly.
Protocol :
-
Preparation : Prepare a 10% suspension of fresh RBCs in phosphate-buffered saline (PBS).
-
Hypotonic Stress :
-
Mix 0.5 mL of RBC suspension with 2 mL of hypotonic saline (0.5% NaCl) to induce lysis.
-
Add 1 mL of Diethyl Analog solution (various concentrations).
-
-
Incubation : Incubate at 56°C for 30 minutes (heat-induced lysis) or room temperature (hypotonic lysis).
-
Measurement : Centrifuge at 3000 rpm for 10 minutes. Measure absorbance of the supernatant at 560 nm (Hemoglobin release).
-
Calculation :
Pharmacology & Structure-Activity Relationship (SAR)
The diethyl analog exhibits distinct pharmacological kinetics compared to the dimethyl parent:
| Parameter | Benzydamine (Dimethyl) | Diethyl Analog | Impact of Change |
| N-Dealkylation | Rapid (forms monomethyl) | Slower | The ethyl group is sterically bulkier, potentially slowing metabolic breakdown by CYP450 enzymes. |
| Tissue Retention | Moderate | High | Increased lipophilicity leads to higher retention in lipid-rich tissues (mucosa, CNS). |
| Potency | Standard | Potentially Higher | Stronger hydrophobic interaction with the lipid bilayer may enhance local anesthetic potency. |
Synthesis Pathway (Brief)
The synthesis of the diethyl analog follows the standard benzydamine route but utilizes a different alkylating agent:
-
Starting Material : 1-Benzyl-1,2-dihydro-3H-indazol-3-one.
-
Reagent : 3-Chloro-N,N-diethyl propan-1-amine (instead of dimethyl).
-
Conditions : Sodium methoxide in toluene/xylene, reflux.
-
Purification : Crystallization as the Hydrochloride salt.
References
-
PubChem . (2025).[2][3] Benzydamine Structure and Analogues. National Library of Medicine.[3] Retrieved from [Link][3]
-
Sironi, M., et al. (2000). Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine. Cytokine.[1][4][5] Retrieved from [Link]
-
Quane, P. A., et al. (1998). Benzydamine: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.) . (2024). Benzydamine Hydrochloride: Impurity A (Diethyl Analog). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 500762242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
